1-Cyclopropyl-3-(2,3-dimethylphenyl)thiourea
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Overview
Description
1-Cyclopropyl-3-(2,3-dimethylphenyl)thiourea is an organosulfur compound belonging to the thiourea class Thioureas are characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is also bonded to two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-3-(2,3-dimethylphenyl)thiourea can be synthesized through the reaction of cyclopropylamine with 2,3-dimethylphenyl isothiocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of thiourea derivatives often involves the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-3-(2,3-dimethylphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thiourea group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of corresponding amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Halides, alkoxides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted thioureas.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Medicine: Explored for its anticancer, antibacterial, and antifungal properties.
Industry: Utilized in the production of polymers and as a stabilizer in the formulation of certain materials.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-3-(2,3-dimethylphenyl)thiourea involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound binds to the active site of enzymes such as urease, inhibiting their activity.
Anticancer Activity: The compound induces apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways.
Comparison with Similar Compounds
1-Cyclopropyl-3-(2,3-dimethylphenyl)thiourea can be compared with other thiourea derivatives:
1-Cyclopropyl-3-(2,4-dimethylphenyl)thiourea: Similar structure but with a different position of the methyl group on the phenyl ring.
1-Cyclopropyl-3-(2,5-dimethylphenyl)thiourea: Another isomer with the methyl groups in different positions.
1-Cyclopropyl-3-(2,6-dimethylphenyl)thiourea: Differently substituted phenyl ring, leading to variations in reactivity and biological activity.
Uniqueness: The unique structural features of this compound, such as the cyclopropyl group and the specific positioning of the methyl groups on the phenyl ring, contribute to its distinct chemical and biological properties
Properties
Molecular Formula |
C12H16N2S |
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Molecular Weight |
220.34 g/mol |
IUPAC Name |
1-cyclopropyl-3-(2,3-dimethylphenyl)thiourea |
InChI |
InChI=1S/C12H16N2S/c1-8-4-3-5-11(9(8)2)14-12(15)13-10-6-7-10/h3-5,10H,6-7H2,1-2H3,(H2,13,14,15) |
InChI Key |
JZWXJTNUKWCBLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=S)NC2CC2)C |
Origin of Product |
United States |
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